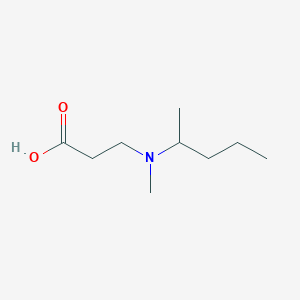
Famotidine-13C,d4 Amide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famotidine-13C,d4 Amide Impurity is a labeled analog of famotidine, a histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C,d4 Amide Impurity involves the incorporation of isotopically labeled carbon and deuterium atoms into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and verify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of famotidine.
Proteomics: Utilized in mass spectrometry to study protein interactions and functions.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry
Mecanismo De Acción
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of famotidine. It acts as a competitive inhibitor of histamine H2 receptors on the gastric parietal cells, thereby reducing the secretion of gastric acid. This inhibition helps in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease. The labeled compound allows for detailed studies of these mechanisms through various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Famotidine: The parent compound, widely used as an H2-receptor antagonist.
Cimetidine: Another H2-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ranitidine: Similar to famotidine but with a different chemical structure and potency.
Uniqueness
Famotidine-13C,d4 Amide Impurity is unique due to its isotopic labeling, which allows for more precise and detailed studies in pharmacokinetics and drug metabolism. This labeling provides a distinct advantage in tracing the compound’s pathway in biological systems, making it invaluable for research purposes .
Propiedades
Fórmula molecular |
C8H13N5OS2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
Clave InChI |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES isomérico |
[2H]C([2H])([13C](=O)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
SMILES canónico |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)




![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)

